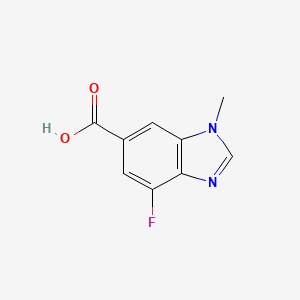

7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-2-nitroaniline with methyl isocyanate, followed by cyclization under acidic conditions to form the benzimidazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzimidazoles with various functional groups.

Scientific Research Applications

Case Study: Breast Cancer

In a notable study involving MCF-7 breast cancer cells, 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid demonstrated an IC50 value of approximately 1.30 µM. This indicates a potent antiproliferative activity when compared to standard treatments like SAHA, which had an IC50 of 17.25 µM. The compound's mechanism involved inducing DNA damage and inhibiting cyclin-dependent kinase activity, which is vital for cell cycle regulation .

Comparative Efficacy Table

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | 1.30 | Induces apoptosis, cell cycle arrest |

| SAHA | 17.25 | Histone deacetylase inhibition |

Evaluation of Antimicrobial Properties

Recent studies have also evaluated the antimicrobial properties of this compound. Preliminary results suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Bacterial Inhibition

In vitro tests have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Potential for Proliferative Disease Treatment

The compound's ability to target MEK pathways suggests its utility in treating proliferative diseases beyond cancer, such as benign hyperplasia and certain inflammatory conditions. Its role as a MEK inhibitor positions it as a candidate for further development in therapeutic applications against conditions characterized by abnormal cell growth .

Pharmaceutical Composition Development

Ongoing research is focused on developing pharmaceutical compositions containing this compound for clinical use. These formulations aim to enhance bioavailability and reduce side effects associated with traditional chemotherapy agents .

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Benzimidazole: The parent compound with a wide range of biological activities.

2-Substituted Benzimidazoles: Compounds with substitutions at the 2nd position, known for their anticancer and antimicrobial properties.

Fluorinated Benzimidazoles: Compounds with fluorine atoms at different positions, enhancing their chemical stability and biological activity.

Uniqueness: 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups, which significantly influence its chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields.

Biological Activity

7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C_{10}H_{8}F_{N}_{3}O_{2}. It features a benzimidazole core, which is known for its biological activity, particularly in antimicrobial and antiviral applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The fluorine atom enhances the compound's capacity to form hydrogen bonds, which facilitates binding to enzyme active sites. This interaction can inhibit enzyme activity, leading to various biological effects such as antimicrobial and antiviral actions .

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including this compound. Research indicates that modifications in the structure can significantly affect antiviral efficacy. For instance, derivatives targeting enteroviruses have shown promising results in inhibiting viral replication .

Table 1: Antiviral Efficacy of Benzimidazole Derivatives

| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| 7-Fluoro-3-methyl-benzimidazole | CV-B3 | 0.51 | >30 | >58 |

| Modified derivative A | Enterovirus A71 | 0.08 | >30 | >375 |

| Modified derivative B | Coxsackievirus B3 | 0.25 | >30 | >120 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that it exhibits activity against various bacterial strains, with potential applications in treating infections caused by resistant bacteria. The carboxylic acid moiety plays a crucial role in enhancing the compound's solubility and bioavailability, contributing to its antimicrobial efficacy .

Case Studies

- Case Study on Antiviral Activity : A study published in Nature evaluated the antiviral properties of synthesized benzimidazole derivatives against Coxsackievirus B3 (CV-B3). The study found that this compound exhibited a notable EC50 value, indicating effective inhibition of viral replication .

- Case Study on Antimicrobial Efficacy : In a clinical trial assessing the efficacy of various benzimidazole derivatives against multi-drug resistant bacterial strains, this compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name |

7-fluoro-3-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-4-11-8-6(10)2-5(9(13)14)3-7(8)12/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHMGZBOGNSLSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.